molecular formula C19H17ClN2O2 B12039494 ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 618070-53-4

ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B12039494
CAS No.: 618070-53-4
M. Wt: 340.8 g/mol
InChI Key: MBUXRFNLZCQKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group, a phenyl group, and an ethyl ester group

Properties

CAS No.

618070-53-4

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)18-12-17(15-6-4-3-5-7-15)21-22(18)13-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3

InChI Key

MBUXRFNLZCQKJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

The primary synthetic route involves the alkylation of the pyrazole ring’s nitrogen atom with 4-chlorobenzyl chloride. The reaction proceeds via nucleophilic substitution under basic conditions. A mixture of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.02 mol), 1-chloro-4-(chloromethyl)benzene (0.024 mol), and potassium carbonate (0.02 mol) in acetonitrile (100 mL) is refluxed for 3 hours. The base facilitates deprotonation of the pyrazole’s NH group, enabling attack on the electrophilic chloromethyl moiety of the benzyl chloride.

Reaction Work-Up and Purification

Post-reflux, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography on silica gel. Crystallization from ethyl acetate yields colorless crystals suitable for X-ray diffraction analysis. This step ensures high purity (98% by HPLC) and confirms the compound’s structural integrity.

Key Reaction Parameters

ParameterValue/Detail
SolventAcetonitrile
BasePotassium carbonate
TemperatureReflux (~82°C)
Reaction Time3 hours
Yield82%
PurificationColumn chromatography, crystallization

Optimization of Reaction Conditions

Solvent and Base Selection

Acetonitrile is preferred for its high dielectric constant, which stabilizes ionic intermediates during alkylation. Alternative solvents like dimethylformamide (DMF) or toluene may lead to slower reaction kinetics or side reactions. Potassium carbonate, a mild base, avoids excessive hydrolysis of the ester group while effectively deprotonating the pyrazole NH.

Temperature and Time Dependence

Reflux conditions (3 hours) ensure complete conversion without degradation of the ester moiety. Lower temperatures (e.g., 60°C) result in incomplete alkylation, while prolonged heating (>5 hours) risks byproduct formation.

Purification and Crystallization Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane eluents separates the target compound from unreacted starting materials and regioisomers. The moderate polarity of this compound allows efficient separation at a 3:7 ethyl acetate/hexane ratio.

Crystallization from Ethyl Acetate

Slow evaporation of ethyl acetate at room temperature produces well-defined crystals. This method leverages the compound’s limited solubility in cold ethyl acetate, ensuring high recovery rates.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₉H₁₇ClN₂O₂.

  • SMILES : CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.

  • X-Ray Diffraction : Confirms the planar pyrazole ring and the spatial orientation of the 4-chlorobenzyl group.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) confirms a purity of 98%.

Industrial Scalability and Challenges

Scalability Considerations

The use of acetonitrile, a cost-effective solvent, and potassium carbonate, a non-hazardous base, makes this method industrially viable. However, column chromatography may pose challenges at scale, necessitating alternative purification methods like recrystallization or distillation.

Byproduct Mitigation

Potential byproducts include dialkylated pyrazoles or hydrolyzed esters. Strict control of stoichiometry (1:1.2 ratio of pyrazole to benzyl chloride) and reaction time minimizes these impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been studied for its potential as a therapeutic agent due to its diverse biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has shown effectiveness against various cancer cell lines, including:
    Cancer TypeCell LineActivity
    Lung CancerA549Inhibition of cell proliferation
    Breast CancerMDA-MB-231Antiproliferative effects
    Liver CancerHepG2Induction of apoptosis
    Colorectal CancerHCT116Cell cycle arrest
    Studies have demonstrated that this compound can inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for drug development .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Comparative studies have shown that this compound exhibits superior efficacy compared to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains, indicating its potential as a new class of antimicrobial agents .

Agrochemistry

In the agrochemical sector, this compound is explored for its potential use in the development of pesticides and herbicides. Its derivatives are being investigated for their efficacy in controlling agricultural pests and promoting plant growth . The unique structural features of this compound may enhance its performance as an agrochemical agent.

Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives, including this compound, evaluating their biological activities against various cancer cell lines. Results indicated significant antiproliferative effects on breast and liver cancer cells .

Molecular Docking Studies

Molecular docking studies have suggested that this compound effectively binds to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Comparative Studies

Comparative analyses with structurally similar compounds highlighted the unique substitution pattern of this compound, enhancing its biological activity compared to other pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzyl group, a phenyl group, and an ethyl ester group makes it a versatile compound for various applications in scientific research.

Biological Activity

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (C19H17ClN2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural formula is as follows:

Ethyl 1 4 Chlorobenzyl 3 Phenyl 1H Pyrazole 5 Carboxylate\text{Ethyl 1 4 Chlorobenzyl 3 Phenyl 1H Pyrazole 5 Carboxylate}

Chemical Structure .

Synthesis

The synthesis of this compound involves a reaction between ethyl 3-phenyl-1H-pyrazole-5-carboxylate and 1-chloro-4-(chloromethyl)benzene in the presence of potassium carbonate in acetonitrile, yielding a product with an 82% yield. The crystal structure has been characterized using X-ray diffraction, revealing important dihedral angles that suggest potential interactions in biological systems .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. It was screened against various cancer cell lines, although initial findings indicated it was inactive against certain cancer types . However, related pyrazole compounds have shown promising results:

CompoundCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Ethyl 1-(4-Chlorobenzyl)-3-PhenylVariousInactive

This table illustrates the variable efficacy of pyrazole derivatives in cancer research, highlighting the need for further investigation into modifications that may enhance activity.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. A review highlighted that derivatives similar to ethyl 1-(4-chlorobenzyl)-3-phenyl have shown satisfactory potential in reducing inflammation through various mechanisms . The exact mechanism for this compound remains under investigation but could involve inhibition of specific inflammatory pathways.

Case Studies and Research Findings

Recent advancements in drug design have emphasized the role of pyrazoles as therapeutic agents. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines such as Hep-2 and P815, with IC50 values indicating potent activity . Furthermore, molecular docking studies suggest that modifications to the pyrazole core can enhance binding affinity to target proteins involved in cancer progression .

Summary of Findings

The biological activity of this compound is still being elucidated. While initial screenings have shown limited anticancer activity, ongoing research into its derivatives suggests potential for enhanced efficacy through structural modifications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution using ethyl 3-phenyl-1H-pyrazole-5-carboxylate, 1-chloro-4-(chloromethyl)benzene, and potassium carbonate in acetonitrile under reflux for 3 hours. Optimization involves solvent selection (acetonitrile for high polarity), stoichiometric ratios (excess potassium carbonate to drive alkylation), and purification via silica gel chromatography (82% yield). Slow evaporation of ethyl acetate yields diffraction-quality crystals .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound, and what critical structural insights do they provide?

Key techniques include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., 4-chlorobenzyl group at N1, phenyl at C3).
  • X-ray crystallography : Reveals dihedral angles between the pyrazole ring and aromatic substituents (6.97° with 4-chlorobenzyl-phenyl ring, 79.25° with C3-phenyl ring) and intermolecular C–H⋯O hydrogen bonds stabilizing the lattice .
  • IR and mass spectrometry : Validate functional groups (ester carbonyl) and molecular ion peaks.

Q. How is the crystal structure of this compound refined, and what software tools are typically utilized?

Refinement employs the SHELX system (e.g., SHELXL for small-molecule refinement), with H atoms placed geometrically using a riding model. Displacement parameters are set to 1.2× (CH2) or 1.5× (CH3) parent atoms. Mercury CSD 2.0 aids in visualizing packing motifs and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling complement experimental crystallographic data to predict intermolecular interactions and packing efficiency?

Density Functional Theory (DFT) calculations can optimize geometry and compare theoretical/experimental bond lengths/angles. Mercury’s Materials Module enables packing similarity analysis against structural databases, identifying conserved interaction motifs (e.g., C–H⋯O). Molecular docking may predict binding conformations if bioactive derivatives are studied .

Q. Despite structural similarity to bioactive pyrazole derivatives, why does this compound exhibit inactivity in anticancer assays, and how can such discrepancies guide SAR studies?

Inactivity may arise from steric hindrance (4-chlorobenzyl vs. smaller substituents) or lack of hydrogen-bond donors. Comparative SAR analysis with active analogs (e.g., 1-(2-oxo-2-phenylethyl)-3,4-diphenyl derivatives) highlights the importance of substituent electronic profiles. Modifying the ester group to carboxylic acid or introducing polar moieties (e.g., amides) could enhance bioactivity .

Q. What strategies are recommended for resolving contradictions in biological activity data across pyrazole analogs?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations).
  • Free-energy perturbation (FEP) : Simulate binding affinities to identify critical residues.
  • Crystallographic overlay : Align inactive/active analogs to pinpoint steric or electronic mismatches. Example: The title compound’s inactivity versus active 1-(4-fluorophenyl) derivatives suggests fluorinated groups may enhance target engagement .

Q. How can synthetic pathways be modified to introduce diversity at the pyrazole C3/C5 positions while maintaining crystallinity?

  • Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids at C5 (Pd(PPh3)4, K3PO4, DMF/H2O).
  • Microwave-assisted synthesis : Accelerate heterocycle formation. Post-synthetic modifications (e.g., ester hydrolysis) should retain hydrogen-bond donors (e.g., –COOH) to preserve crystallinity, as seen in related carboxylate derivatives .

Methodological Considerations

Q. What quality control measures are critical during scale-up synthesis to ensure batch consistency?

  • In-process monitoring : HPLC tracking of intermediate (ethyl 3-phenyl-1H-pyrazole-5-carboxylate).
  • Crystallization control : Slow cooling in ethyl acetate to avoid polymorphism.
  • PXRD validation : Compare diffraction patterns with reference data .

Q. How can researchers address challenges in isolating pure enantiomers or resolving racemic mixtures of structurally similar pyrazoles?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA).
  • Diastereomeric salt formation : Employ tartaric acid derivatives.
  • VCD spectroscopy : Confirm enantiopurity via vibrational circular dichroism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.